molecular formula C14H11N3O3S B11117872 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,1,3-benzoxadiazole

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2,1,3-benzoxadiazole

Cat. No.: B11117872
M. Wt: 301.32 g/mol
InChI Key: JQFZOMVFIAZZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features both indole and benzoxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,3-dihydro-1H-indole followed by the coupling with 2,1,3-benzoxadiazole under controlled conditions. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or benzoxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts, specific solvents, and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)BENZOIC ACID
  • 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)ANILINE
  • 2-AMINO-4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENOL

Uniqueness

4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to its combination of indole and benzoxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H11N3O3S/c18-21(19,13-7-3-5-11-14(13)16-20-15-11)17-9-8-10-4-1-2-6-12(10)17/h1-7H,8-9H2

InChI Key

JQFZOMVFIAZZCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.